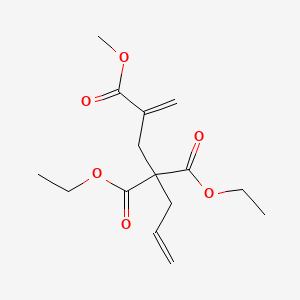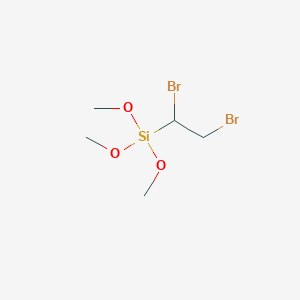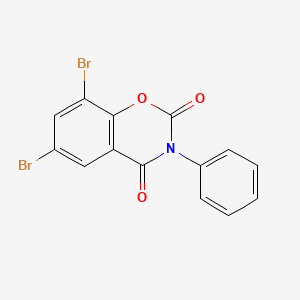
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione is a chemical compound that belongs to the class of benzoxazine derivatives. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, and a phenyl group at position 3 on the benzoxazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione can be synthesized through a multi-step process involving the bromination of 3-phenyl-1,3-benzoxazine-2,4-dione. The general synthetic route involves the following steps:
Formation of 3-phenyl-1,3-benzoxazine-2,4-dione: This can be achieved by the condensation of an aromatic amine (such as aniline), a phenol (such as phenol itself), and formaldehyde under acidic or basic conditions.
Bromination: The resulting 3-phenyl-1,3-benzoxazine-2,4-dione is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce bromine atoms at positions 6 and 8.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly critical and requires careful handling of bromine or brominating agents to avoid side reactions and ensure selective bromination.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms.
Hydrolysis Products: Hydrolysis can produce carboxylic acids and amines.
Applications De Recherche Scientifique
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazine derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance polymers and resins with enhanced mechanical properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 6,8-dibromo-3-phenyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazine ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
3-Phenyl-1,3-benzoxazine-2,4-dione: Lacks the bromine atoms and has different reactivity and biological activity.
6-Chloro-8-methyl-1,3-benzoxazine-2,4-dione: Contains chlorine and methyl groups instead of bromine, leading to different chemical and biological properties.
2,3-Diphenyl-1,3-benzoxazine: Has phenyl groups at positions 2 and 3, resulting in different reactivity and applications.
The uniqueness of this compound lies in the presence of bromine atoms, which impart distinct chemical and biological properties compared to other benzoxazine derivatives.
Propriétés
Numéro CAS |
203320-97-2 |
|---|---|
Formule moléculaire |
C14H7Br2NO3 |
Poids moléculaire |
397.02 g/mol |
Nom IUPAC |
6,8-dibromo-3-phenyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H7Br2NO3/c15-8-6-10-12(11(16)7-8)20-14(19)17(13(10)18)9-4-2-1-3-5-9/h1-7H |
Clé InChI |
YLDQIGCWKFGTJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


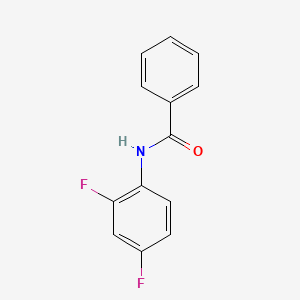
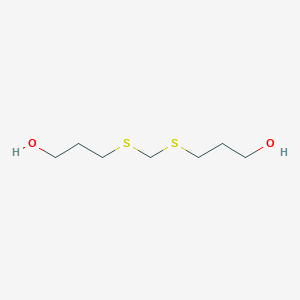
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
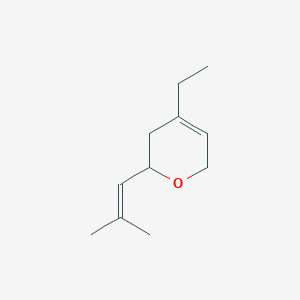
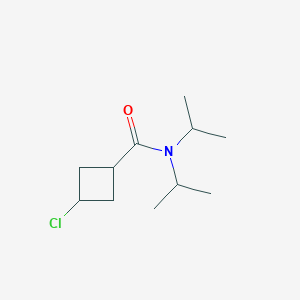
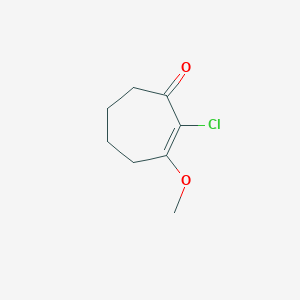
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
